Array ( [bid] => 7464398 ) Buy 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide

3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide

Catalog No.
S7749811
CAS No.
M.F
C19H17N3O3S
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benza...

Product Name

3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide

IUPAC Name

3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-15-9-11-20-12-10-15)16-5-4-6-17(13-16)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,14H2,(H,21,23)

InChI Key

DSTJIGSAXOSHKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a compound that has gained increasing attention in scientific research as it has shown significant potential in various fields. This compound has been synthesized and characterized, and its physical and chemical properties have been studied. Various analytical methods have also been developed to determine its properties, and its biological properties have been explored. This paper aims to provide an informative and engaging piece of work on the topic of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide that covers all the necessary aspects, including a detailed discussion of potential implications in various fields of research and industry, limitations, and future directions.
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide, also known as AMG-232, is a small molecule inhibitor that targets the p53-MDM2 interaction. p53 is a tumor suppressor protein that plays an essential role in preventing the formation and progression of cancer cells. However, cancer cells often overproduce MDM2, an oncoprotein that inactivates p53 by binding to it. The inhibition of the p53-MDM2 interaction has emerged as a promising strategy for cancer treatment. 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has shown to be an effective inhibitor of the p53-MDM2 interaction, making it a promising candidate for cancer therapy.
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has a molecular formula of C24H21N3O3S, and its molecular weight is 447.51 g/mol. It has a melting point of 248-251°C and a molecular density of 1.44 g/cm3. It is slightly soluble in water, moderately soluble in ethanol, and soluble in DMSO and methanol.
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide can be synthesized through a multistep process. The process involves the reaction of 4-bromobenzene sulfonamide and 4-aminomethylpyridine to form an intermediate that is then reacted with 3-fluorobenzoyl chloride to form the final product. The reaction yields a solid white powder that can be isolated through filtration and recrystallization.
The compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR can be used to determine the purity and structure of the compound, while HPLC can aid in its purification and quantification.
Several analytical methods have been developed to determine the various properties of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide, including its solubility, stability, and purity. Spectroscopic techniques such as HPLC and NMR are commonly used to determine its purity and quantitative analysis. Furthermore, mass spectrometry can be employed to determine the compound’s stability and detection of impurities.
The biological properties of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide have been explored extensively. The compound has demonstrated potent anti-tumor activity in several preclinical studies on lung cancer, colorectal cancer, breast cancer, and ovarian cancer. Moreover, it was found that 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide can induce apoptosis, which plays a critical role in controlling cancerous cells.
Studies have shown that 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide does not exhibit significant toxicity in animal models and has favorable pharmacokinetic and safety profiles. However, the compound’s long-term toxicity and safety are still not fully understood, and further research is required to identify its potential side effects.
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific experiments, especially in cancer research. It can be used to screen for potential anti-cancer agents, toxicological studies, and pharmacokinetic studies. Furthermore, it can be used to study the potential inhibition of the p53-MDM2 interaction, leading to the development of new cancer drugs.
Research on 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is ongoing, and several studies have highlighted its promising potential as a cancer therapy. Clinical trials are currently underway to examine the compound’s safety and efficacy in treating various types of cancer, including melanoma and glioblastoma.
The potential implications of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide extend beyond cancer research. The compound’s p53-MDM2 inhibitory activity holds promise as a therapy for other diseases such as Alzheimer’s disease and muscular dystrophy. Additionally, the compound’s ability to induce apoptosis may have implications in other fields of research, such as stem cell research.
Despite its promising potential, several limitations and challenges must be overcome before 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide can be used as a cancer therapy. The compound’s pharmacokinetic properties need to be further optimized, and its long-term safety needs to be evaluated. Furthermore, resistance to the therapy may emerge, leading to the need for novel therapeutic approaches. Further studies are required to identify the best drug combinations that can overcome this resistance.
for research include examining the compound as a therapy for other diseases, understanding its mechanism of action, refining its pharmacokinetic properties, and developing more potent and specific analogs. Additionally, 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide’s potential as a molecular probe is an area of interest that requires further exploration.
In conclusion, 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a compound that has emerged as a promising candidate for cancer therapy. Its inhibition of the p53-MDM2 interaction has been highlighted as a potential approach for treating various types of cancer. However, further studies are required to understand its mechanism of action fully, optimize its pharmacokinetic properties, and evaluate its long-term safety. Despite its limitations, the compound’s potential implications stretch beyond cancer research and have the potential to revolutionize several fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

367.09906259 g/mol

Monoisotopic Mass

367.09906259 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

Explore Compound Types